(5Z)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
The compound (5Z)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorobenzyl group, a methoxybenzylidene moiety, and a thioxodihydropyrimidine core, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the thioxodihydropyrimidine core, followed by the introduction of the fluorobenzyl and methoxybenzylidene groups. Common reagents used in these reactions include various aldehydes, ketones, and thiourea derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(5Z)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- (5Z)-5-{4-[(2-bromobenzyl)oxy]-3-methoxybenzylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- (5Z)-5-{4-[(2-iodobenzyl)oxy]-3-methoxybenzylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Uniqueness
The uniqueness of (5Z)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorobenzyl group, in particular, can enhance its stability and interaction with biological targets compared to other halogenated analogs.
Properties
Molecular Formula |
C25H19FN2O4S |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(5Z)-5-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C25H19FN2O4S/c1-31-22-14-16(11-12-21(22)32-15-17-7-5-6-10-20(17)26)13-19-23(29)27-25(33)28(24(19)30)18-8-3-2-4-9-18/h2-14H,15H2,1H3,(H,27,29,33)/b19-13- |
InChI Key |
WINUBEWVBCZFDX-UYRXBGFRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=S)N(C2=O)C3=CC=CC=C3)OCC4=CC=CC=C4F |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=CC=C3)OCC4=CC=CC=C4F |
Origin of Product |
United States |
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